

Technical Guide: Inhibition of the Autophagy-IN-1 Pathway

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Compound of Interest

Compound Name: Autophagy-IN-1

Cat. No.: B14890651

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Introduction

Autophagy is a highly conserved cellular degradation and recycling process essential for maintaining cellular homeostasis.[1][2][3] This catabolic pathway involves the sequestration of cytoplasmic components, including damaged organelles and misfolded proteins, within double-membraned vesicles known as autophagosomes. These vesicles then fuse with lysosomes to form autolysosomes, where the cargo is degraded and the resulting macromolecules are recycled back into the cytoplasm. Dysregulation of autophagy has been implicated in a variety of human diseases, including cancer, neurodegenerative disorders, and metabolic diseases.

The initiation of autophagy is tightly regulated by a cascade of signaling proteins, with the Unc-51 like autophagy activating kinase 1 (ULK1) playing a central role.[1][4] As a serine/threonine kinase, ULK1 acts as a crucial initiator of the autophagy process, making it a prime target for therapeutic intervention. This technical guide focuses on the inhibition of the autophagy pathway through a representative potent and selective ULK1 inhibitor, SBI-0206965, which will be referred to as **Autophagy-IN-1** for the purpose of this document. This guide will provide an in-depth overview of its mechanism of action, quantitative data, experimental protocols, and the core signaling pathways involved.

Mechanism of Action of Autophagy-IN-1 (SBI-0206965)

Autophagy-IN-1 (SBI-0206965) is a potent, selective, and cell-permeable inhibitor of the ULK1 kinase. Its primary mechanism of action is the competitive inhibition of the ATP-binding site of ULK1, thereby preventing the phosphorylation of its downstream substrates and halting the initiation of the autophagic process. ULK1 is a key component of the ULK1 complex, which also includes ATG13, FIP200, and ATG101. The activation of this complex is a critical step in the formation of the phagophore, the precursor to the autophagosome. By inhibiting ULK1, **Autophagy-IN-1** effectively blocks the entire downstream autophagy cascade.

Quantitative Data for Autophagy Pathway Inhibitors

The following tables summarize the in vitro inhibitory activities of **Autophagy-IN-1** (SBI-0206965) and other notable ULK1 inhibitors against their primary targets. This data is essential for comparing the potency and selectivity of these compounds.

Table 1: In Vitro Kinase Inhibition

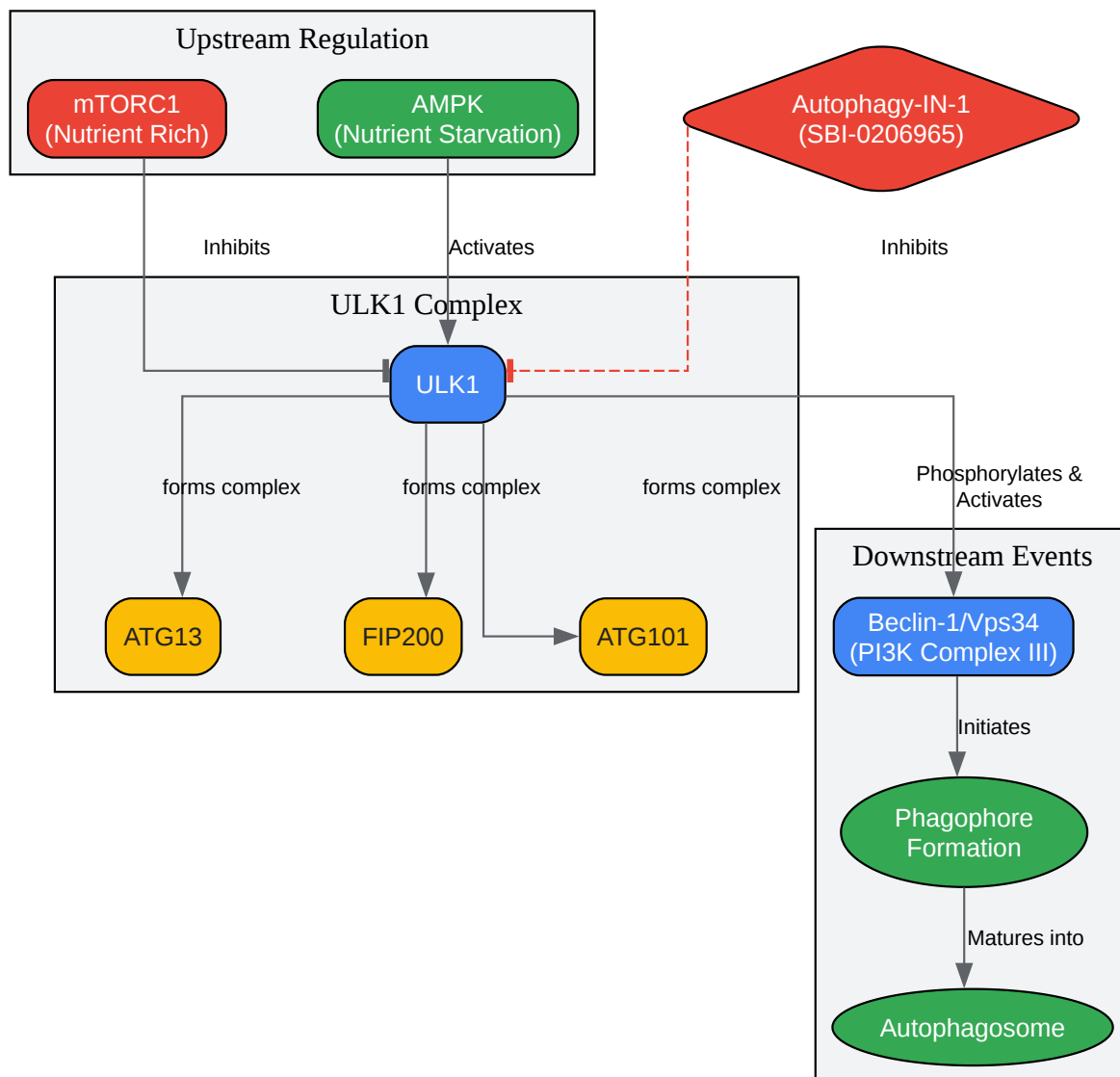
Compound	Target	IC50 (nM)	Reference
Autophagy-IN-1 (SBI-0206965)	ULK1	108	
ULK2	711		
ULK-100	ULK1	1.6	
ULK-101	ULK1	8.3	
ULK2	30		
MRT68921	ULK1	2.9	
ULK2	1.1		

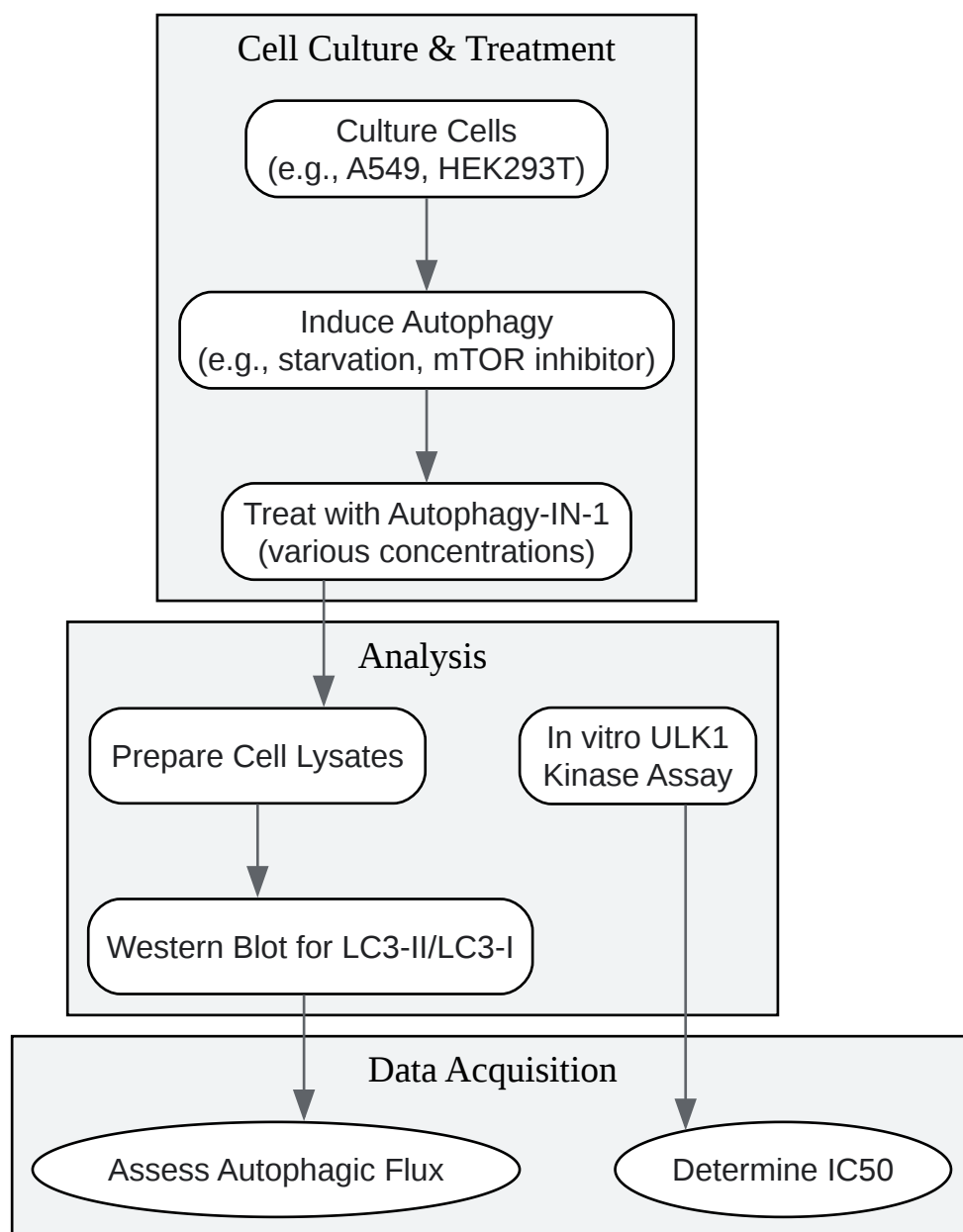
Table 2: Cellular Activity of **Autophagy-IN-1** (SBI-0206965)

Cell Line	Assay	Effect	Concentration	Reference
A498 and ACHN cells	Apoptosis Induction (in starvation medium)	Induces significant apoptosis	5-20 μ M	
A549 cells	Autophagy Inhibition (mTOR inhibition-induced)	Suppresses autophagy	Not specified	
HEK293T cells	Vps34 and Beclin1 Phosphorylation	Inhibits phosphorylation	Not specified	
U87MG cells	Apoptosis Enhancement (with nutrient stress)	Enhances apoptosis	Not specified	

Signaling Pathways

The following diagrams illustrate the core signaling pathway of autophagy initiation and the point of inhibition by **Autophagy-IN-1**, as well as a typical experimental workflow for assessing its activity.





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